Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a dimethoxyphenyl group, and an ethyl ester group. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of a chalcone derivative with hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- 11-(6-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-chloro-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-dien-6-one
Uniqueness
Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features, such as the ethyl ester group and the pyrazolo[1,5-a]pyrimidine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22N4O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N4O4/c1-5-13-16(11-7-8-14(25-3)15(9-11)26-4)18-21-10-12(19(24)27-6-2)17(20)23(18)22-13/h7-10H,5-6,20H2,1-4H3 |
InChI Key |
QNRGRHRSACXVMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(C=NC2=C1C3=CC(=C(C=C3)OC)OC)C(=O)OCC)N |
Origin of Product |
United States |
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